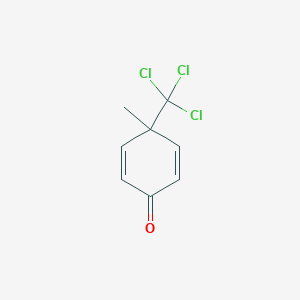

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407523. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHALGLCCGJUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324679 | |

| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3274-12-2 | |

| Record name | 3274-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (CAS 3274-12-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule at the Crossroads of Materials Science and Potential Bioactivity

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a fascinating and reactive organic compound that holds a significant position primarily in the field of polymer chemistry and materials science.[1][2] Its unique structure, featuring a cross-conjugated cyclohexadienone ring with a geminal methyl and a trichloromethyl group, makes it a potent photoinitiator and a source of reactive free radicals under UV irradiation. While its most prominent applications are in the formulation of UV-curable coatings, inks, and photoresists, the inherent reactivity of the cyclohexadienone scaffold also places it in a class of molecules that have been explored for their biological activities, including as potential chemotherapeutics.[3] This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, with a forward-looking perspective on its potential relevance in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its synthesis, purification, and application.

| Property | Value | Source |

| CAS Number | 3274-12-2 | [][5] |

| Molecular Formula | C₈H₇Cl₃O | [][5] |

| Molecular Weight | 225.5 g/mol | [][5] |

| Appearance | Solid | - |

| Melting Point | 103-104 °C (from ligroine) | [5] |

| Boiling Point | 289.0 ± 40.0 °C (Predicted) | [5] |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | [][5] |

| Storage Temperature | 2-8°C, protect from light | [2][5] |

Expected Spectroscopic Characteristics:

While publicly available, fully interpreted spectra are scarce, the following characteristics can be predicted based on the molecule's structure and data from analogous compounds. This information is crucial for researchers to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the vinyl protons of the cyclohexadienone ring, typically in the range of 6.0-7.0 ppm. The methyl protons would appear as a sharp singlet further upfield, likely around 1.5-2.0 ppm. The exact chemical shifts will be influenced by the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=O) will be the most downfield signal, expected in the region of 180-190 ppm. The vinyl carbons will appear between 120-150 ppm. The quaternary carbon attached to the CCl₃ and CH₃ groups would be a key identifier, likely appearing around 50-60 ppm. The carbon of the trichloromethyl group should be observable in the 90-100 ppm range, and the methyl carbon signal will be significantly upfield.

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the conjugated ketone is expected around 1660-1680 cm⁻¹. C=C stretching vibrations will appear in the 1600-1650 cm⁻¹ region. The C-Cl stretches of the trichloromethyl group will be visible in the fingerprint region, typically between 600-800 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 224, with a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the presence of three chlorine atoms. Common fragmentation patterns would include the loss of a chlorine atom (M-35) and the cleavage of the C-CCl₃ bond, leading to a fragment corresponding to the rest of the molecule.

Synthesis and Mechanism: The Zincke-Suhl Reaction

The primary route for the synthesis of this compound is the Zincke-Suhl reaction , a specific type of Friedel-Crafts alkylation.[6] This reaction utilizes p-cresol as the starting material and carbon tetrachloride as both the reactant and solvent, with aluminum chloride serving as the catalyst.[6]

Reaction Mechanism

The mechanism of the Zincke-Suhl reaction is a fascinating cascade of electrophilic aromatic substitution followed by a loss of aromaticity.[6]

-

Activation of the Electrophile: Aluminum chloride (AlCl₃), a strong Lewis acid, interacts with carbon tetrachloride (CCl₄) to polarize a C-Cl bond, creating a highly electrophilic species, conceptually a trichloromethyl cation equivalent (⁺CCl₃).

-

Formation of the Phenoxide: The acidic phenolic proton of p-cresol reacts with aluminum chloride to form an aluminum phenoxide. This enhances the electron-donating ability of the aromatic ring, activating it towards electrophilic attack.

-

Electrophilic Attack: The activated aromatic ring of the aluminum phenoxide performs a nucleophilic attack on the electrophilic carbon of the activated carbon tetrachloride. This attack occurs at the para position relative to the oxygen, which is sterically accessible and electronically enriched. This step disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate.

-

Rearomatization and Product Formation: In a typical Friedel-Crafts reaction, the intermediate would lose a proton to restore aromaticity. However, in the Zincke-Suhl reaction, the quaternary carbon at the site of attack prevents this. Instead, the reaction proceeds to form the stable cyclohexadienone product. A final aqueous workup is required to hydrolyze the aluminum-oxygen bond and yield the final product.[6]

Caption: Mechanism of the Zincke-Suhl Synthesis.

Representative Experimental Protocol

This protocol is a representative procedure based on the principles of the Zincke-Suhl reaction and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), a suspension of anhydrous aluminum chloride in carbon tetrachloride is prepared under an inert atmosphere (e.g., nitrogen).

-

Addition of p-Cresol: A solution of p-cresol in carbon tetrachloride is added dropwise to the stirred suspension at a controlled temperature, typically between 0-5°C, to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from ligroine) or column chromatography to yield the pure this compound.

Chemical Reactivity and Applications

The primary utility of this compound stems from the lability of the C-CCl₃ bond under UV irradiation.

Photochemical Cleavage and Radical Generation

Upon exposure to UV light, this compound undergoes homolytic cleavage of the carbon-chlorine bond to generate a trichloromethyl radical (•CCl₃) and a cyclohexadienonyl radical.[1] These highly reactive radical species can then initiate the polymerization of various monomers, making the compound an effective photoinitiator.[1]

Caption: Photochemical generation of initiating radicals.

This property is leveraged in several industrial applications:[1][2]

-

UV-Curable Coatings and Inks: It is used to rapidly cure coatings on various substrates, providing a hard, durable finish upon UV exposure.

-

Photoresists: In the manufacturing of microelectronics, it can be a component of photoresist formulations, which are used to create patterns on silicon wafers.

-

Adhesives: It can be incorporated into adhesives that cure on demand with UV light, offering advantages in assembly processes.

Relevance in Drug Development: An Area of Potential

While this compound itself is not a known therapeutic agent, its core structure, the cyclohexadienone moiety, is found in a variety of natural products and synthetic molecules with significant biological activity. Furthermore, the inclusion of a trichloromethyl group can profoundly influence a molecule's medicinal chemistry profile.

The Cyclohexadienone Pharmacophore

The cyclohexadienone ring system is a "privileged scaffold" in medicinal chemistry. It is present in numerous compounds that exhibit a range of biological effects, including antibacterial, antiviral, and antitumor activities.[3] For instance, certain derivatives of 2,4,6-trichloro-cyclohexa-2,5-dienone have been investigated as chemotherapeutics.[3] A study on a novel antitumor compound highlighted the 1-hydroxycyclohexa-2,5-dien-4-one group as a key pharmacophore.[] The reactivity of the dienone system, particularly its ability to act as a Michael acceptor, is often implicated in its mechanism of action, allowing it to covalently bind to biological nucleophiles like cysteine residues in proteins.

The Role of the Trichloromethyl Group in Medicinal Chemistry

The trichloromethyl (-CCl₃) group, while less common than the trifluoromethyl (-CF₃) group, can significantly modulate a molecule's properties:

-

Lipophilicity: The -CCl₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This is a critical factor for drug efficacy, particularly for agents targeting intracellular components.

-

Steric Bulk: The size of the -CCl₃ group can influence how a molecule fits into the binding pocket of a target protein, potentially enhancing selectivity or potency.

-

Metabolic Stability: The C-Cl bonds are generally stable under physiological conditions, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

-

Bio-reductive Activation: In some contexts, trichloromethyl groups can be reductively metabolized in hypoxic (low oxygen) environments, such as those found in solid tumors. This can lead to the formation of reactive radical species that can induce cell death, a strategy that has been explored in the design of hypoxia-activated prodrugs.

Given these properties, this compound and its analogues represent an interesting, albeit underexplored, area for medicinal chemistry research. The combination of a reactive pharmacophore with a lipophilic, sterically demanding, and potentially bio-activatable group suggests that this class of compounds could be a starting point for the design of novel therapeutic agents.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate care in a laboratory setting.

-

Photosensitivity: The compound is sensitive to light and should be stored in a cool, dark place to prevent degradation and unwanted radical formation.[2]

-

Irritation: It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a molecule of significant industrial importance, primarily serving as a robust photoinitiator in the polymer and materials science sectors. Its synthesis via the Zincke-Suhl reaction and its mechanism of photochemical radical generation are well-understood chemical principles. While its direct application in drug development has not been reported, its structural components—the reactive cyclohexadienone scaffold and the modulating trichloromethyl group—are features of considerable interest in medicinal chemistry. Future research into the biological activity of this and related compounds could open new avenues for its application, bridging the gap between materials science and the development of novel therapeutics.

References

-

Zincke–Suhl reaction. In: Wikipedia. ; 2023. Available at: [Link]

- Yuan Q, Liu Z, Xiong C, et al. A novel, broad-spectrum antitumor compound containing the 1-hydroxycyclohexa-2,5-dien-4-one group: the disclosure of a new antitumor pharmacophore in protoapigenone 1. Bioorg Med Chem Lett. 2011;21(11):3427-30.

- Gambacorta G, Teo QH, Baxendale IR. 2,4,6-Trichloro-cyclohexa-2,5-dienone. Molbank. 2023;2023(1):M1569.

-

ChemSynthesis. 4-chloro-4-methyl-2,5-cyclohexadien-1-one. Available at: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE) - Career Henan Chemical Co. [coreychem.com]

- 3. mdpi.com [mdpi.com]

- 5. 3274-12-2 CAS MSDS (4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Zincke–Suhl reaction - Wikipedia [en.wikipedia.org]

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the scientific rationale behind the analytical sequence, emphasizing a self-validating system where each piece of data corroborates the next, culminating in an unambiguous structural assignment.

Introduction and Strategic Overview

This compound is a reactive organic intermediate, notably utilized in the synthesis of photoinitiators and other photosensitive materials.[1] Its structure, containing a quaternary center, a conjugated dienone system, and a trichloromethyl group, presents a classic yet engaging challenge for structural analysis.[1] The elucidation of such a structure is not a linear process but an integrated analytical strategy. The causality is paramount: we begin with low-resolution techniques to gain a broad understanding of the molecular framework and progressively employ high-resolution methods to piece together the precise atomic connectivity.

This guide will follow a logical workflow, beginning with a plausible synthetic origin to understand potential isomeric impurities, followed by a multi-spectroscopic interrogation (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) to build the structure piece by piece.

Contextual Framework: Plausible Synthesis via Zincke Reaction Analogue

While various synthetic routes exist, one conceptual approach to accessing substituted dienones involves reactions that bear resemblance to the principles of the Zincke reaction, which traditionally involves the transformation of pyridinium salts.[2][3][4][5] The synthesis of the target compound or its analogues often starts from readily available phenols, such as p-cresol. A perchlorination reaction can yield a dienone structure. For instance, the reaction of p-cresol with a chlorinating agent like trichloroisocyanuric acid has been shown to produce 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one.[6][7] Understanding the starting materials and reaction type is critical as it informs the analyst about potential byproducts or isomers that could complicate spectral interpretation.

Mass Spectrometry: Defining the Molecular Boundaries

The initial and most fundamental question in structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer this.

Core Objective: To determine the exact mass and elemental formula, with a particular focus on the unique isotopic signature of chlorine.

Expected Data & Interpretation: The proposed structure has a molecular formula of C₈H₇Cl₃O.[1] The presence of three chlorine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion region will not be a single peak but a cluster of peaks.[8]

-

M+ Peak: Corresponds to the ion containing three ³⁵Cl isotopes.

-

M+2 Peak: Corresponds to ions with two ³⁵Cl and one ³⁷Cl.

-

M+4 Peak: Corresponds to ions with one ³⁵Cl and two ³⁷Cl.

-

M+6 Peak: Corresponds to the ion containing three ³⁷Cl isotopes.

The relative intensities of these peaks provide a definitive confirmation of the presence of three chlorine atoms.[9]

Table 1: Predicted Mass Spectrometry Data

| Feature | Expected Value | Rationale & Significance |

| Molecular Formula | C₈H₇Cl₃O | Proposed structure. |

| Nominal Mass | 224 g/mol | Based on most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl). |

| Exact Mass (HRMS) | 223.9562 u | Calculated for C₈H₇³⁵Cl₃O. Provides high confidence in the elemental composition. |

| Isotopic Pattern | M+, M+2, M+4, M+6 | Confirms the presence of three chlorine atoms. The intensity ratio is a key diagnostic feature.[8][9] |

| Key Fragmentation | [M-Cl]⁺, [M-CCl₃]⁺ | Loss of a chlorine radical or the trichloromethyl group are common fragmentation pathways for halogenated compounds, providing clues about structural lability.[10] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. ESI is generally softer and more likely to yield the intact molecular ion.

-

Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is required for the high mass accuracy needed to confirm the elemental composition.

-

Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected molecular weight (~100-500 m/z).

-

Analysis: Compare the measured exact mass of the most abundant peak in the molecular ion cluster to the theoretical mass. Analyze the isotopic pattern and compare it to the theoretical distribution for a C₈H₇Cl₃O species.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

With the molecular formula established, the next step is to identify the functional groups present. IR spectroscopy provides a rapid and definitive way to confirm the presence of the carbonyl (C=O) and alkene (C=C) moieties characteristic of a cyclohexadienone.

Core Objective: To identify key functional groups and confirm the conjugated dienone system.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance & Interpretation |

| ~1680 cm⁻¹ | C=O Stretch (Ketone) | Strong, sharp absorption. The position is slightly lower than a simple saturated ketone (~1715 cm⁻¹) due to conjugation with the double bonds in the ring.[11] A similar compound, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, shows this peak at 1681 cm⁻¹.[6][7] |

| ~1600 cm⁻¹ | C=C Stretch (Alkene) | Medium to strong absorption, confirming the presence of the dienone system. |

| ~3050 cm⁻¹ | sp² C-H Stretch | Weak to medium absorption, characteristic of hydrogens on double bonds.[12] |

| ~2990 cm⁻¹ | sp³ C-H Stretch | Weak to medium absorption from the methyl group.[13] |

| ~770 cm⁻¹ | C-Cl Stretch | Strong absorption in the fingerprint region. The exact position can be complex due to multiple chlorine atoms.[14] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The absence of a broad -OH band (~3300 cm⁻¹) is also a crucial piece of negative evidence, ruling out alternative structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the connectivity of the atoms. For this molecule, ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, are essential for an unambiguous assignment.

¹H NMR Spectroscopy: Proton Environment Mapping

Core Objective: To determine the number of distinct proton environments, their integration (relative numbers), and their spatial relationships through coupling.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Vinyl Protons (H-2, H-3, H-5, H-6): The molecule possesses a plane of symmetry through the C1-C4 axis. This makes the vinyl protons at positions 2 and 6 equivalent, and the protons at 3 and 5 equivalent. Therefore, we expect to see two signals, each integrating to 2H. These would appear as doublets due to coupling with their neighbors.

-

Methyl Protons (H-7): The three protons of the methyl group are equivalent and are attached to a quaternary carbon, so they will not be split by any neighboring protons. This will result in a sharp singlet, integrating to 3H.

¹³C NMR Spectroscopy: Carbon Skeleton Visualization

Core Objective: To identify all unique carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃): The symmetry of the molecule means we expect to see 6 distinct carbon signals, even though there are 8 carbons in total.

Table 3: Predicted NMR Spectroscopic Data

| Atom Position(s) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Key Features |

| C1 | - | ~180-185 | Carbonyl Carbon: Quaternary, highly deshielded due to the electronegative oxygen. No attached protons. |

| C2, C6 | ~6.8-7.2 (d) | ~145 | Vinyl Carbon: sp² hybridized, deshielded by proximity to the carbonyl group. Attached to one proton. |

| C3, C5 | ~6.2-6.5 (d) | ~130 | Vinyl Carbon: sp² hybridized. Attached to one proton. |

| C4 | - | ~60 | Quaternary sp³ Carbon: Attached to the methyl and trichloromethyl groups. Its shift is influenced by the attached groups. |

| -CCl₃ | - | ~95-100 | Trichloromethyl Carbon: Quaternary, significantly deshielded by the three electronegative chlorine atoms. |

| -CH₃ | ~1.9 (s) | ~25-30 | Methyl Group: A sharp singlet in ¹H NMR. A typical upfield signal in ¹³C NMR. |

Note: Predicted chemical shifts are estimates. A closely related structure, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, shows vinyl protons as a singlet at 7.14 ppm and the methyl protons at 1.91 ppm, suggesting the chemical environments might be very similar, leading to overlapping signals.[6][7] High-field NMR may be required to resolve any complex coupling.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) and quaternary carbons (absent).

-

2D NMR (if needed): If assignments are ambiguous, acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. An HMBC spectrum can then be used to establish long-range (2-3 bond) correlations, for example, from the methyl protons to the C4 quaternary carbon, confirming the core structure.

Integrated Analysis and Structure Verification

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure. The process of deduction is as important as the data itself.

Logical Workflow for Structure Elucidation:

Caption: Logical workflow for the structure elucidation process.

Self-Validation:

-

The molecular formula from MS (C₈H₇Cl₃O) is consistent with the functional groups identified by IR (C=O, C=C) and the number of proton and carbon environments seen in NMR.

-

The degree of unsaturation calculated from the formula (C₈H₇Cl₃O -> equivalent to C₈H₇ -> (28+2-7)/2 = 5.5, which is incorrect. Halogens are treated as hydrogens: C₈H₇Cl₃ -> C₈H₁₀ -> (28+2-10)/2 = 4). A degree of unsaturation of 4 is consistent with one ring and three double bonds (two C=C and one C=O).

-

2D NMR correlations (HMBC) from the methyl protons to the quaternary C4 and the vinyl carbons (C3/C5) would provide the final, incontrovertible proof of the connectivity.

Conclusion

The structure elucidation of this compound is a showcase of modern analytical chemistry. By systematically applying mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we move from a hypothesis to a certainty. Each technique provides a unique piece of the puzzle, and their collective interpretation forms a self-validating system that ensures the scientific integrity of the final structural assignment. This rigorous, evidence-based approach is the cornerstone of chemical research and development.

References

-

MDPI. (n.d.). 2,4,6-Trichloro-cyclohexa-2,5-dienone. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-chloro-4-methyl-2,5-cyclohexadien-1-one. Retrieved from [Link]

-

LookChem. (n.d.). CAS 3274-12-2 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

National Institutes of Health. (2025, August 15). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2-Aminodihydropyridinium Complexes. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

YouTube. (2022, July 29). Photorearrangnment cyclohexadienones+mechanism#photochemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The Zincke reaction. A review. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Study.com. (n.d.). Draw the IR spectrum for Cyclohexanone and briefly give the rationale. Retrieved from [Link]

-

Preprints.org. (2025, January 16). 2,4,6-trichloro-cyclohexa-2,5-dienone. Retrieved from [Link]

-

ResearchGate. (n.d.). Zincke reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Retrieved from [Link]

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(4-Imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-2,6-dimethylaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Zincke reaction. Retrieved from [Link]

-

University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE) - Career Henan Chemical Co. [coreychem.com]

- 2. A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Zincke reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. homework.study.com [homework.study.com]

- 12. m.youtube.com [m.youtube.com]

- 13. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Spectroscopic Characterization of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: A Technical Guide

Introduction

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, with the CAS Number 3274-12-2, is a halogenated cyclohexadienone derivative of significant interest in synthetic organic chemistry.[][2] Its unique structure, featuring a quaternary carbon bearing both a methyl and a trichloromethyl group, suggests potential applications as a reactive intermediate, particularly in the generation of radicals and in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, offering valuable insights for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Due to the limited availability of published experimental spectra for this compound, this document presents a detailed prediction of its spectroscopic characteristics. These predictions are grounded in fundamental principles of spectroscopic theory and are supported by comparative analysis with the known experimental data of structurally related analogues.

Molecular Structure and Properties

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Caption: Predicted molecular structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3274-12-2 | [][2] |

| Molecular Formula | C₈H₇Cl₃O | [] |

| Molecular Weight | 225.50 g/mol | [] |

| Melting Point | 103-104 °C | |

| Boiling Point | 289 °C at 760 mmHg | [] |

| Appearance | Predicted to be a solid at room temperature. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.9 - 2.1 | Singlet | 3H | -CH₃ | The methyl protons are on a quaternary carbon and thus will appear as a singlet. The chemical shift is influenced by the adjacent electron-withdrawing trichloromethyl group. |

| ~6.5 - 7.5 | Multiplet | 4H | Vinyl protons | The four vinyl protons on the cyclohexadienone ring are expected to be in a complex splitting pattern due to coupling with each other. Their chemical shift will be in the downfield region characteristic of vinylic protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 - 190 | C=O | The carbonyl carbon of a cyclohexadienone typically resonates in this downfield region.[3] |

| ~120 - 150 | Vinylic carbons | The four sp² hybridized carbons of the double bonds will appear in this range.[3] |

| ~90 - 100 | -CCl₃ | The carbon of the trichloromethyl group is expected to be significantly deshielded by the three chlorine atoms. |

| ~50 - 60 | Quaternary C | The quaternary carbon attached to the methyl and trichloromethyl groups. |

| ~25 - 35 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in a molecule.

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1670 - 1690 | Strong | C=O stretch | This is a characteristic strong absorption for a conjugated ketone. The conjugation with the double bonds in the ring lowers the frequency from a typical saturated ketone.[4][5][6] |

| ~1600 - 1650 | Medium | C=C stretch | Absorption due to the carbon-carbon double bonds in the cyclohexadienone ring. |

| ~3000 - 3100 | Medium | =C-H stretch | Stretching vibrations of the vinylic C-H bonds. |

| ~2850 - 2960 | Medium | C-H stretch | Stretching vibrations of the methyl C-H bonds. |

| ~700 - 800 | Strong | C-Cl stretch | Strong absorption is expected due to the presence of the trichloromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pathway:

Sources

An In-Depth Technical Guide on the Discovery and History of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, a significant intermediate in the field of photochemistry. The narrative delves into the foundational Zincke-Suhl reaction, detailing the electrophilic substitution of p-cresol with carbon tetrachloride in the presence of a Lewis acid catalyst. This guide elucidates the mechanistic underpinnings of this transformation, explores the evolution of the synthetic protocols, and discusses the compound's critical role as a photoinitiator. Experimental details, key data, and diagrammatic representations are provided to offer a thorough understanding for researchers and professionals in chemical synthesis and drug development.

Introduction: A Molecule of Photochemical Significance

This compound, a crystalline solid with the molecular formula C₈H₇Cl₃O, holds a unique position in organic chemistry, primarily recognized for its utility as a photoinitiator.[1] Upon exposure to ultraviolet radiation, it undergoes facile cleavage to generate radical species, which can initiate polymerization processes. This property has made it a valuable component in the formulation of UV-curable coatings, inks, and adhesives.[1] The molecule's reactivity is intrinsically linked to its cross-conjugated cyclohexadienone structure, which is susceptible to photochemical rearrangements and fragmentations. A comprehensive understanding of its discovery and synthesis is therefore crucial for its effective application and for the development of novel photochemical agents.

The Genesis: Discovery through the Zincke-Suhl Reaction

The history of this compound is rooted in the broader exploration of the reactions of phenols with halogenated methanes. The seminal work in this area can be traced back to the early 20th century with the investigations of Zincke and Auwers into the reactivity of phenols with carbon tetrachloride. However, the first definitive synthesis of this compound is attributed to the work of M. S. Newman and A. G. Pinkus in 1957, building upon the foundational Zincke-Suhl reaction. This reaction describes the electrophilic substitution of phenols with carbon tetrachloride in the presence of a Lewis acid, most commonly aluminum trichloride (AlCl₃), to yield halomethyl-substituted cyclohexadienones.

The core of this discovery lies in the recognition that phenols, typically substrates for electrophilic aromatic substitution on the ring, could also undergo substitution at the phenolic oxygen or, more interestingly, at the para-position to form a dienone structure. The choice of a Lewis acid catalyst is critical in activating the otherwise unreactive carbon tetrachloride to act as an electrophile.

The Synthetic Pathway: A Mechanistic Deep Dive

The synthesis of this compound from p-cresol and carbon tetrachloride is a classic example of a Friedel-Crafts-type alkylation. The reaction proceeds through a series of well-defined steps, the causality of which is crucial for optimizing the reaction conditions and yield.

3.1. Activation of the Electrophile

The first and most critical step is the activation of carbon tetrachloride by the Lewis acid, aluminum trichloride. The aluminum trichloride coordinates to one of the chlorine atoms of CCl₄, polarizing the C-Cl bond and generating a highly electrophilic species, effectively a trichloromethyl cation (⁺CCl₃) equivalent.

Caption: Activation of Carbon Tetrachloride by Aluminum Trichloride.

3.2. Electrophilic Attack and Rearomatization Disruption

The electron-rich aromatic ring of p-cresol then acts as a nucleophile, attacking the electrophilic carbon of the activated CCl₄-AlCl₃ complex. The hydroxyl and methyl groups of p-cresol are ortho-, para-directing activators. Due to steric hindrance from the methyl group at the ortho positions, the electrophilic attack predominantly occurs at the para position relative to the hydroxyl group. This ipso-substitution at the carbon atom bearing the methyl group leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion.

Crucially, instead of a proton being eliminated to restore aromaticity, the reaction takes a different course. The presence of the trichloromethyl group at the C4 position prevents the typical rearomatization pathway.

Caption: Simplified reaction pathway from p-cresol to the dienone.

3.3. Formation of the Cyclohexadienone

The final step involves the loss of a proton from the hydroxyl group, leading to the formation of the ketone functionality and the stable, cross-conjugated dienone system. The driving force for this step is the formation of the carbonyl group.

Experimental Protocol: A Self-Validating System

The synthesis of this compound requires careful control of reaction conditions to ensure optimal yield and purity. The following protocol is a synthesized representation based on established procedures for similar reactions.

Materials and Equipment:

-

p-Cresol

-

Carbon tetrachloride (CCl₄)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloroethane (as solvent)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.

-

Ice bath

-

Standard laboratory glassware for workup and purification.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum trichloride (1.2 equivalents) in anhydrous dichloroethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants: While stirring vigorously, add a solution of p-cresol (1 equivalent) in carbon tetrachloride (used in excess, also acts as a reagent) dropwise from the addition funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition. The choice of a slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent unwanted side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours, and then let it warm to room temperature and stir for another 12-16 hours. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to assess the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the product.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, a yellowish solid, can be purified by recrystallization from a suitable solvent system, such as ligroin or a mixture of hexane and ethyl acetate, to afford pale yellow crystals of this compound.

Data Presentation:

| Property | Value |

| CAS Number | 3274-12-2 |

| Molecular Formula | C₈H₇Cl₃O |

| Molecular Weight | 225.50 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 103-104 °C (from ligroin) |

| Boiling Point | 289.0 ± 40.0 °C at 760 mmHg (Predicted) |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) |

Applications in Photochemistry and Organic Synthesis

The primary application of this compound stems from its photochemical reactivity. The presence of the trichloromethyl group makes the C-C bond between the quaternary carbon and the trichloromethyl group susceptible to homolytic cleavage upon UV irradiation, generating a trichloromethyl radical (•CCl₃) and a substituted phenoxyl radical.

Caption: Photochemical cleavage of the dienone into radical species.

These generated radicals can then initiate the polymerization of various monomers, making this compound an effective photoinitiator in industrial applications such as:

-

UV-curable coatings and inks: Providing rapid, solvent-free curing.

-

Photoresists: Used in the manufacturing of microelectronics.

-

Adhesives: For applications requiring rapid bonding upon exposure to UV light.

Beyond its role as a photoinitiator, this dienone serves as a versatile intermediate in organic synthesis, with its reactive dienone system allowing for various transformations.

Conclusion: A Legacy of Discovery and Application

The journey of this compound from its conceptual origins in the Zincke-Suhl reaction to its established role as a photoinitiator highlights a fascinating interplay between fundamental organic chemistry and practical application. The elucidation of its synthesis from readily available starting materials, p-cresol and carbon tetrachloride, catalyzed by a Lewis acid, provides a robust method for its production. The unique photochemical properties of this molecule have cemented its importance in materials science and polymer chemistry. For researchers and professionals, a thorough understanding of its history, synthesis, and reactivity is paramount for leveraging its potential in current technologies and for the design of next-generation photochemical materials.

References

- Zincke, T.; Suhl, R. Über die Einwirkung von Tetrachlorkohlenstoff und Aluminiumchlorid auf Phenole. Ber. Dtsch. Chem. Ges.1906, 39, 4148-4153.

- Newman, M. S.; Pinkus, A. G. The Reaction of p-Cresol with Carbon Tetrachloride in the Presence of Aluminum Chloride. J. Org. Chem.1954, 19 (7), 978-985.

- Schuster, D. I.; Padwa, A. The Photochemistry of 4-Methyl-4-trichloromethyl-2,5-cyclohexadienone. I. The Nature of the Products. J. Am. Chem. Soc.1967, 89 (1), 183-191.

-

MDPI. 2,4,6-Trichloro-cyclohexa-2,5-dienone. [Link]

Sources

crystal structure of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

An In-Depth Technical Guide to the Crystal Structure of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Abstract

This technical guide provides a comprehensive analysis of the probable , a compound of significant interest in materials science and organic synthesis. In the absence of a publicly available crystal structure for the title compound, this guide employs a predictive approach grounded in a detailed examination of the empirically determined crystal structure of the closely related analogue, 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one. We will dissect the known structural parameters of this analogue and extrapolate the anticipated stereoelectronic effects of substituting the chloro groups with a trichloromethyl group. This guide further outlines the requisite experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis necessary to empirically validate the predicted structure. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state conformation and intermolecular interactions of this class of molecules.

Introduction: The Significance of Substituted Cyclohexa-2,5-dienones

Substituted cyclohexa-2,5-dien-1-one derivatives are a class of compounds with diverse applications, ranging from intermediates in organic synthesis to their use as insecticides and chemotherapeutics.[1] The title compound, this compound, is particularly notable as a light-sensitive organic intermediate.[2] Its primary application lies in its role as a photoinitiator for UV-curable coatings, inks, and adhesives, owing to the propensity of the trichloromethyl group to undergo photochemical cleavage and generate reactive free radicals.[2]

A precise understanding of the three-dimensional structure of this molecule is paramount for elucidating its reactivity, stability, and interactions in both solution and the solid state. Crystal structure analysis provides invaluable data on bond lengths, bond angles, torsional angles, and intermolecular packing, which collectively influence the material's bulk properties and its performance in various applications.

Predictive Structural Analysis: Extrapolation from a Known Analogue

As a definitive crystal structure for this compound (CAS 3274-12-2) has not been reported in the public domain, we will construct a robust predictive model based on the known crystal structure of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one.[1]

The Crystal Structure of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one: A Foundation for Prediction

The crystal structure of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one provides a foundational dataset for our analysis. The key crystallographic parameters for this analogue are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₇H₅Cl₃O |

| Molecular Weight | 211.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.3071(5) Å |

| b | 10.6875(10) Å |

| c | 7.7006(7) Å |

| α | 90° |

| β | 105.038(4)° |

| γ | 90° |

| Volume | 421.82(7) ų |

| Z | 2 |

The cyclohexa-2,5-dien-1-one ring in this analogue is expected to adopt a non-planar conformation to alleviate the strain associated with the sp³-hybridized C4 carbon. The substituents on the ring will influence the precise nature of this puckering.

Predicted Structural Modifications in this compound

The substitution of the chlorine atoms at the C2 and C6 positions with hydrogen atoms, and the chlorine atom at the C4 position with a bulky, electron-withdrawing trichloromethyl group, is anticipated to induce significant changes in the molecular geometry and crystal packing.

Steric Effects: The trichloromethyl group is considerably larger than a chlorine atom. This increased steric bulk at the C4 position will likely lead to a more pronounced puckering of the dienone ring to minimize steric hindrance with the C3 and C5 protons.[3][4][5] This is a well-documented phenomenon in substituted cyclohexanes, where bulky groups preferentially occupy positions that minimize 1,3-diaxial interactions.[4][6][7]

Electronic Effects: The trichloromethyl group is a strong electron-withdrawing group due to the inductive effect of the three chlorine atoms. This will influence the electron density distribution within the dienone ring, potentially affecting the lengths of the double bonds and the carbonyl bond.

Predicted Molecular Geometry:

-

Ring Conformation: We predict a more distorted boat or twist-boat conformation for the cyclohexa-2,5-dien-1-one ring compared to the analogue, driven by the steric demands of the trichloromethyl group.

-

Bond Lengths and Angles: The C-C bond lengths within the ring are expected to be slightly altered due to the electronic influence of the trichloromethyl group. The C4-C(Cl₃) bond will be significantly longer than a C4-Cl bond. The bond angles around the C4 carbon will likely deviate from the ideal tetrahedral angle to accommodate the bulky substituent.

The logical relationship for this predictive analysis is illustrated in the following diagram:

Caption: Predictive workflow for the structure of the title compound.

Experimental Protocols for Structural Determination

To empirically validate the predicted structure, a combination of synthesis, crystallization, and single-crystal X-ray diffraction is required.

Synthesis of this compound

Crystallization of this compound

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.[9] Several methods can be employed, with the choice of solvent being a key variable.[10]

Step-by-Step Crystallization Protocol (Slow Evaporation):

-

Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene) to find a solvent in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration: Filter the hot solution through a pre-warmed funnel with a small cotton or glass wool plug to remove any insoluble impurities.

-

Slow Cooling and Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

The overall workflow for crystallization and subsequent analysis is depicted below:

Caption: From synthesis to structure: The experimental workflow.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline compound.[11][12][13]

Step-by-Step SC-XRD Protocol:

-

Crystal Selection and Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.[11]

-

Data Collection: Mount the goniometer head on the diffractometer.[14] A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.[11]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Integration and Scaling: The intensity of each diffraction spot is measured and corrected for various experimental factors.

-

Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in the final crystal structure.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the . By leveraging the known crystal structure of a close analogue and applying fundamental principles of stereoelectronic effects, we have proposed a likely three-dimensional conformation for this important photoinitiator. The provided experimental protocols offer a clear pathway for the empirical determination of this structure.

The successful elucidation of the will be invaluable for understanding its solid-state reactivity, designing more efficient photoinitiator systems, and exploring its potential in other areas of materials science and drug development. Further computational studies, such as Density Functional Theory (DFT) calculations, could also provide deeper insights into the electronic structure and conformational landscape of this molecule, complementing the experimental data.[15]

References

-

Yadav, V. K. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. National Academic Digital Library of Ethiopia. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

MDPI. (n.d.). 2,4,6-Trichloro-cyclohexa-2,5-dienone. Retrieved from [Link]

-

Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot, simple, and facile synthesis of 4-(3-benzylbenzo[ d ]thiazol-2(3 H )-ylidene)-cyclohexa-2,5-dien-1-one derivatives via a novel three-component reaction. Retrieved from [Link]

-

(n.d.). Guide for crystallization. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Cyclohexadienone. Retrieved from [Link]

-

Wipf Group. (n.d.). Stereoelectronic Effects in Six-Membered Rings. Retrieved from [Link]

-

YouTube. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes. Retrieved from [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Retrieved from [Link]

-

ResearchGate. (2025, February 10). 2,4,6-Trichloro-cyclohexa-2,5-dienone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

(n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

-

MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

-

American Chemical Society. (2025, December 5). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. Retrieved from [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

YouTube. (2023, March 14). Conformational analysis of substituted cyclohexane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. Retrieved from [Link]

-

MSU chemistry. (n.d.). Ring Conformations. Retrieved from [Link]

-

BYJU'S. (n.d.). Crystallization Chemistry Experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Retrieved from [Link]

-

MDPI. (n.d.). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 2,4,6-Trichloro-1,3,5-trimethylborazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Stereoisomers: Ring Conformations. Retrieved from [Link]

-

ResearchGate. (2016, October 11). Crystallization – General Methods. Retrieved from [Link]

-

(2019, October 3). 2,4-Dichloro-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dienone. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019, July 24). 8: Single-crystal X-ray Diffraction (Part 1). Retrieved from [Link]

-

NIH. (n.d.). Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE) - Career Henan Chemical Co. [coreychem.com]

- 3. Stereoisomers [www2.chemistry.msu.edu]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. content.e-bookshelf.de [content.e-bookshelf.de]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 13. rigaku.com [rigaku.com]

- 14. books.rsc.org [books.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Type I Photoinitiator for Radical Polymerization

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a potent, solid, Type I photoinitiator designed for initiating free-radical polymerization upon exposure to ultraviolet (UV) light.[1][2] Its molecular structure, featuring a cyclohexadienone core with a reactive trichloromethyl group, allows for efficient photolytic cleavage, generating highly reactive radical species.[1] This characteristic makes it a valuable tool in a variety of applications, including the formulation of UV-curable coatings, inks, adhesives, and photoresists.[1] These application notes provide a comprehensive overview of its mechanism of action, key performance characteristics, and detailed protocols for its effective use in research and development settings, particularly in polymer chemistry and the fabrication of advanced materials.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a photoinitiator is fundamental to its successful application.

| Property | Value | Reference |

| CAS Number | 3274-12-2 | [1][] |

| Molecular Formula | C₈H₇Cl₃O | [] |

| Molecular Weight | 225.5 g/mol | [] |

| Appearance | Solid | |

| Melting Point | 103-104 °C (from ligroine) | [4] |

| Boiling Point | 289.0 ± 40.0 °C (Predicted) | [4] |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | [4] |

| Purity | Typically ≥ 97% | [1] |

Mechanism of Photoinitiation: A Solvent-Dependent Pathway

This compound is classified as a Type I, or cleavage, photoinitiator. Upon absorption of UV radiation, the molecule undergoes homolytic cleavage to directly generate free radicals that initiate polymerization.[2] The photochemical behavior of this compound is notably dependent on the solvent environment.

In the presence of hydrogen-donating solvents (e.g., ethers, alcohols, or the monomer itself acting as a hydrogen donor), the primary photochemical pathway is a radical fragmentation reaction. This process is the key to its function as a photoinitiator. The proposed mechanism involves the following steps:

-

Photoexcitation: The cyclohexadienone molecule absorbs a photon of UV light, promoting it to an excited state.

-

Homolytic Cleavage: In the excited state, the carbon-trichloromethyl bond is prone to homolytic cleavage, yielding a trichloromethyl radical (•CCl₃) and a 4-methyl-4-phenoxy-like radical.

-

Hydrogen Abstraction: The highly reactive radicals, particularly the trichloromethyl radical, can abstract a hydrogen atom from a suitable donor molecule (solvent or monomer) to initiate the polymerization chain reaction.

It is crucial to recognize that in non-hydrogen-donating solvents, alternative photochemical rearrangements can occur, which may not lead to efficient polymerization initiation. Therefore, the choice of solvent and monomer system is critical for optimal performance.

Spectral Properties and Light Source Selection

Recommendation for Researchers: To ensure optimal performance, it is strongly advised to measure the UV-Vis absorption spectrum of the photoinitiator in the chosen monomer or solvent system. This will allow for the precise determination of the absorption maximum (λmax) and the selection of a light source with a matching emission wavelength for maximum efficiency.

Applications and Compatible Monomer Systems

This photoinitiator is particularly effective for the free-radical polymerization of (meth)acrylate monomers and oligomers.[] Its utility extends to various applications where rapid, on-demand curing is required.

-

UV-Curable Coatings: Forms hard, chemically resistant coatings on a variety of substrates.

-

Adhesives: Provides rapid bonding for a range of materials.

-

Printing Inks: Enables fast curing of inks in high-speed printing processes.

-

Photoresists: Can be used in photolithography for the fabrication of microelectronics and microfluidic devices.[1]

-

Dental Resins: While not extensively documented for this specific compound, structurally similar molecules are investigated for dental applications, suggesting potential utility in this area.[5]

Experimental Protocols

The following protocols provide a starting point for the use of this compound in photopolymerization. Optimization will be necessary for specific applications.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a simple, clear UV-curable coating.

Materials:

-

This compound (Photoinitiator)

-

Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)

-

Suitable solvent (e.g., acetone, if necessary for dissolution)

-

Glass slides or other substrate for coating

-

UV curing system (e.g., 365 nm LED lamp or mercury vapor lamp)

Procedure:

-

Dissolution of the Photoinitiator: In a light-protected vessel (e.g., an amber vial), weigh the desired amount of this compound. A typical starting concentration is 0.5-3.0% by weight of the total formulation.

-

Addition of Monomer: Add the TMPTA monomer to the vial.

-

Mixing: Stir the mixture at room temperature until the photoinitiator is completely dissolved. If necessary, a minimal amount of a volatile solvent like acetone can be used to aid dissolution, but it should be evaporated before curing.

-

Application: Apply a thin film of the formulation onto a clean glass slide using a spin coater or a film applicator to ensure uniform thickness.

-

UV Curing: Expose the coated substrate to a UV light source. The curing time will depend on the light intensity, film thickness, and photoinitiator concentration. Start with an exposure time of a few seconds and adjust as needed.

-

Assessment of Cure: The degree of cure can be assessed by tack-free testing (touching the surface to ensure it is no longer sticky) or by more quantitative methods such as Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

Protocol 2: Photopolymerization for Hydrogel Formation

This protocol outlines the preparation of a crosslinked hydrogel, which could be relevant for applications in drug delivery or tissue engineering.

Materials:

-

This compound (Photoinitiator)

-

Poly(ethylene glycol) diacrylate (PEGDA) (Hydrogel precursor)

-

Phosphate-buffered saline (PBS) or deionized water

-

A mold for casting the hydrogel

Procedure:

-

Prepare the Precursor Solution: In a light-protected container, dissolve the desired concentration of PEGDA in PBS or deionized water.

-

Add the Photoinitiator: Prepare a stock solution of this compound in a suitable solvent (e.g., N-vinylpyrrolidone, which is also a monomer and can act as a hydrogen donor). Add the photoinitiator stock solution to the PEGDA solution to achieve a final concentration typically in the range of 0.1-1.0% (w/v).

-

Mixing: Gently mix the solution until it is homogeneous.

-

Casting: Pipette the solution into a mold of the desired shape and size.

-

UV Exposure: Irradiate the mold with a UV light source. The exposure time will vary depending on the hydrogel thickness and composition.

-

Hydrogel Retrieval: After curing, carefully remove the hydrogel from the mold. It can be washed with PBS or water to remove any unreacted components.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Photosensitivity: The compound is sensitive to light and should be stored in a cool, dark, and dry place in a tightly sealed container.[1]

-

Irritation: It may cause irritation to the skin and eyes.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Toxicity: While detailed toxicological data is limited, it is prudent to handle this compound with care and avoid inhalation of dust or vapors. A Safety Data Sheet (SDS) should be consulted for comprehensive safety information.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete or Slow Curing | - Insufficient light intensity or incorrect wavelength.- Photoinitiator concentration is too low.- Oxygen inhibition at the surface. | - Ensure the light source emission spectrum overlaps with the photoinitiator's absorption.- Increase the photoinitiator concentration incrementally.- For surface cure, consider working in an inert atmosphere (e.g., nitrogen) or using a higher light intensity. |

| Yellowing of the Cured Polymer | - High concentration of the photoinitiator.- Photodegradation of the polymer or byproducts. | - Optimize the photoinitiator concentration to the lowest effective level.- Use a UV filter to cut off shorter, more damaging wavelengths if not required for initiation. |

| Poor Adhesion to Substrate | - Surface contamination of the substrate.- Shrinkage of the polymer during curing. | - Ensure the substrate is clean and dry before application.- Consider adding adhesion promoters to the formulation. |

Concluding Remarks

This compound is a valuable photoinitiator for researchers working in polymer science and material development. Its efficiency in initiating radical polymerization of (meth)acrylates makes it suitable for a wide range of applications. By understanding its solvent-dependent mechanism and carefully selecting the appropriate light source and formulation components, researchers can effectively harness its potential to create novel materials and advance their research goals.

References

-

Royal Society of Chemistry. A known photoinitiator for a novel technology: 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine for near UV or visible LED. Polymer Chemistry. 2014;5(20):6019-6026. [Link]

-

MDPI. 2,4,6-Trichloro-cyclohexa-2,5-dienone. [Link]

-

IGM Resins. Unique photoinitiator combinations for UV curing composites. [Link]

-

Organic Chemistry Portal. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. [Link]

-

Royal Society of Chemistry. Radiation chemistry of acetals. Part 4. Photolysis (λ 185) of liquid 1,3-dioxolan and 2,2-dimethyl-1,3-dioxolan. Journal of the Chemical Society, Perkin Transactions 2. 1982;(1):51-55. [Link]

-

MDPI. Interactions and Curing Dynamics Between UV-Triggered Epoxy Acrylate Binder, Curing Agents and Photoinitiators. [Link]

-

Guangdong Lencolo New Material Co., LTD. The Role of Photoinitiators in UV Curing. [Link]

-

Preprints.org. 2,4,6-trichloro-cyclohexa-2,5-dienone. [Link]

-

National Institutes of Health. Analysis of Resin-Based Dental Materials' Composition Depending on Their Clinical Applications. [Link]

-

ResearchGate. Effect of 4-MET- and 10-MDP-based primers on resin bonding to titanium. [Link]

-

Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. [Link]

-

ResearchGate. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. [Link]

-

National Institutes of Health. Chemistry of Silanes: Interfaces in Dental Polymers and Composites. [Link]

-

National Institutes of Health. Synthesis, Structure and Photochemistry of Dibenzylidenecyclobutanones. [Link]

-

ResearchGate. (a) UV‐vis absorption spectra of 4‐methyl‐2, 6‐bis‐[(1H‐[1][]... [Link]

-

ResearchGate. UV-vis absorption spectra of 1 and its transition metal complexes 2-5 in CHCl3 at 25 o C. [Link]

-

ResearchGate. 2,4,6-trichloro-cyclohexa-2,5-dienone | Request PDF. [Link]

-

PubChem. This compound. [Link]

-

Semantic Scholar. Photochemical transformations of dichloromethyl- and trichloromethyl-cyclohexadienones. [Link]

-

National Institutes of Health. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. [Link]

-

ResearchGate. (a) UV‐vis absorption spectra of 4‐methyl‐2, 6‐bis‐[(1H‐[1][]... [Link]

Sources

- 1. 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE) - Career Henan Chemical Co. [coreychem.com]

- 2. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 4. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Radical Polymerization Initiation: A Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and experimental protocols for initiating radical polymerization. This document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower users to design, execute, and troubleshoot their polymerization experiments effectively.

Foundational Principles of Radical Polymerization

Radical polymerization is a chain reaction process that involves the sequential addition of monomer units to a growing polymer chain that has a free radical at its active end.[1] This versatile and widely used method can be broken down into three fundamental stages: initiation, propagation, and termination.[2][3][4]

-

Initiation: This is the first and most critical step, where a reactive species, a free radical, is generated from an initiator molecule. This radical then reacts with a monomer unit to begin the polymer chain.[2][3]

-

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.[2][3]

-